molecular formula C10H20N2O2 B2717189 (R)-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate CAS No. 346691-01-8

(R)-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate

Cat. No.: B2717189
CAS No.: 346691-01-8
M. Wt: 200.282
InChI Key: ZAAYKTCDODPVPD-MRVPVSSYSA-N
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Description

®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate is a chiral compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Carbamates

are organic compounds derived from carbamic acid and have a variety of uses in fields such as medicine, agriculture, and biochemistry. They often act by inhibiting enzymes, which can lead to various physiological effects .

Pyrrolidines

are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine derivatives are found in many natural and synthetic compounds with a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-1-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent production of high-purity ®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolidine ring.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to ®-1-methylpyrrolidine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Comparison with Similar Compounds

    (S)-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate: The enantiomer of the compound, with different biological activities.

    tert-Butyl 1-methylpyrrolidin-2-ylcarbamate: A structural isomer with variations in reactivity and biological properties.

    tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate: A homolog with an ethyl group instead of a methyl group, affecting its chemical behavior.

Uniqueness: ®-tert-Butyl 1-methylpyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry, which imparts distinct biological activities and reactivity profiles compared to its enantiomers and structural isomers.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAYKTCDODPVPD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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